An In-depth Technical Guide to 1-Ethynyl-2-propoxybenzene
An In-depth Technical Guide to 1-Ethynyl-2-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Ethynyl-2-propoxybenzene (CAS 1565341-07-2) is scarce in publicly available literature. This guide has been compiled by leveraging data from structurally similar analogues, established chemical principles, and predictive models to provide a comprehensive technical overview. All inferred data is clearly indicated.
Introduction: Unveiling a Versatile Building Block
1-Ethynyl-2-propoxybenzene is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and a propoxy group at the ortho position. This unique arrangement of a reactive terminal alkyne and a lipophilic alkoxy group makes it a promising, yet underexplored, building block in synthetic chemistry. Its structural motifs are found in various classes of molecules with applications ranging from materials science to medicinal chemistry. The terminal alkyne is a versatile handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The propoxy group can influence the molecule's solubility, steric hindrance, and electronic properties, potentially fine-tuning the characteristics of derivative compounds.
This guide provides a detailed examination of the known and predicted properties of 1-Ethynyl-2-propoxybenzene, its probable synthetic routes, and its potential applications, offering a valuable resource for researchers interested in harnessing its synthetic potential.
Physicochemical Properties: A Comparative Analysis
| Property | 1-Ethynyl-4-propoxybenzene[1][2][3][4] | 1-Ethoxy-4-ethynylbenzene[5] | Phenylacetylene[6][7][8] | 1-Ethynyl-2-propoxybenzene (Predicted) |
| CAS Number | 39604-97-2 | 79887-14-2 | 536-74-3 | 1565341-07-2 |
| Molecular Formula | C₁₁H₁₂O | C₁₀H₁₀O | C₈H₆ | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol | 146.19 g/mol | 102.13 g/mol | 160.21 g/mol |
| Boiling Point | 93 °C (Predicted) | Not Available | 142-144 °C | Expected to be similar to its para-isomer, likely in the range of 90-110 °C under reduced pressure. |
| Density | 0.98 g/cm³ (Predicted) | Not Available | 0.93 g/cm³ | Expected to be slightly less than 1 g/cm³. |
| Appearance | Not Specified | Not Specified | Colorless liquid | Predicted to be a colorless to pale yellow liquid at room temperature. |
The ortho-position of the propoxy group in 1-Ethynyl-2-propoxybenzene, compared to its para-isomer, may lead to slight differences in its physical properties due to potential intramolecular interactions and steric effects. However, the overall values are expected to be in a similar range.
Synthesis and Purification: A Probable Pathway via Sonogashira Coupling
The most logical and widely employed method for the synthesis of aryl acetylenes is the Sonogashira cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 1-Ethynyl-2-propoxybenzene, the likely precursors would be 1-halo-2-propoxybenzene (preferably iodo or bromo for higher reactivity) and a protected or terminal acetylene source.
A plausible synthetic route would involve the initial preparation of 2-propoxyiodobenzene followed by a Sonogashira coupling with a suitable acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-Ethynyl-2-propoxybenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Propoxyiodobenzene
-
To a solution of 2-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add propyl iodide (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-propoxyiodobenzene.
Step 2 & 3: Synthesis of 1-Ethynyl-2-propoxybenzene
-
To a solution of 2-propoxyiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).
-
Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude TMS-protected product can be directly used for the next step. Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
After the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield 1-Ethynyl-2-propoxybenzene.
Spectroscopic Characterization: Predicted Spectral Data
Based on the analysis of similar compounds, the following spectroscopic characteristics are anticipated for 1-Ethynyl-2-propoxybenzene:
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.
-
Acetylenic proton: A singlet around δ 3.0-3.5 ppm.
-
Propoxy group protons: A triplet for the -OCH₂- group around δ 3.9-4.1 ppm, a sextet for the -CH₂- group around δ 1.7-1.9 ppm, and a triplet for the -CH₃ group around δ 0.9-1.1 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of δ 110-160 ppm.
-
Alkynyl carbons: Two signals in the range of δ 75-95 ppm.
-
Propoxy group carbons: Signals for -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm.
-
-
IR Spectroscopy:
-
A sharp, weak absorption band for the terminal C≡C-H stretch around 3300 cm⁻¹.
-
A weak to medium absorption for the C≡C stretch in the range of 2100-2150 cm⁻¹.
-
Strong absorptions for the C-O-C stretch of the ether linkage around 1250 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic ring and the alkyl chain in their characteristic regions.
-
Reactivity and Potential Applications
The reactivity of 1-Ethynyl-2-propoxybenzene is dominated by the terminal alkyne functionality.[13][14][15] This group is known to participate in a wide array of chemical transformations, making the molecule a versatile intermediate.
Key Reactions:
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a powerful tool for bioconjugation and materials science.
-
Sonogashira and other Cross-Coupling Reactions: It can be further functionalized by coupling with various aryl or vinyl halides.
-
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or fully reduced to an alkane.
-
Mannich Reaction: Reaction with an aldehyde and a secondary amine yields propargylamines.
Potential Applications:
-
Medicinal Chemistry and Drug Discovery: The ethynyl group is a recognized privileged structure in medicinal chemistry, present in a number of approved drugs.[16] 1-Ethynyl-2-propoxybenzene could serve as a precursor for the synthesis of novel therapeutic agents. Its derivatives could be explored as enzyme inhibitors or receptor ligands.
-
Materials Science: As a monomer, it could be used in the synthesis of poly(phenyleneethynylene)s (PPEs), which are conjugated polymers with interesting photophysical and electronic properties.[11][17] These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.
-
Molecular Probes: The terminal alkyne allows for the straightforward attachment of reporter groups (e.g., fluorophores, biotin) via click chemistry, enabling its use as a molecular probe in chemical biology.[16]
Safety and Handling
Specific toxicity data for 1-Ethynyl-2-propoxybenzene is not available. However, based on the safety profiles of similar compounds like phenylacetylene and other alkoxy-substituted aromatics, the following precautions are recommended:[6][7][8][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames as it is likely to be a combustible liquid.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.
-
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
References
-
ChemSynthesis. (2025). 1-ethynyl-4-propoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-ETHYNYL-4-PROPOXYBENZENE. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... Retrieved from [Link]
-
MDPI. (2024). Alkoxy Substituted Brominated closo-Dodecaborates with Functionalized Aliphatic Spacers. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Retrieved from [Link]
-
PubMed. (2025). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. Retrieved from [Link]
-
ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
-
YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of alkoxy substitution on the crystal structure of 2,3-bis[(E)-4-(diethylamino)-2-alkoxybenzylideneamino]fumaronitrile derivatives. Retrieved from [Link]
-
RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis and Dynamics of Nanosized Phenylene–Ethynylene–Butadiynylene Rotaxanes and the Role of Shape Persistence. Retrieved from [Link]
-
PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link]
-
YouTube. (2021). Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel para- and meta-Phenylenevinylene Derivatives: Fine Tuning of the Electronic and Optical Properties of Conjugated Materials. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-ETHYNYL-4-PROPOXYBENZENE | CAS 39604-97-2 [matrix-fine-chemicals.com]
- 3. 39604-97-2|1-Ethynyl-4-propoxybenzene|BLD Pharm [bldpharm.com]
- 4. 4-n-Propoxyphenylacetylene | 39604-97-2 [chemicalbook.com]
- 5. 1-Ethoxy-4-ethynylbenzene | C10H10O | CID 2775124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Alkyne Reactivity [www2.chemistry.msu.edu]
- 16. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
